molecular formula C21H23FN2O2 B4441216 N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4441216
M. Wt: 354.4 g/mol
InChI Key: USJKLWRLHYUZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and anesthetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.

    Substitution with the 2,3-dimethylphenyl group: This can be done through a nucleophilic substitution reaction.

    Introduction of the 2-fluorobenzoyl group: This step involves the reaction of the intermediate compound with a fluorobenzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. Typically, compounds in this class may interact with receptors or enzymes, modulating their activity and leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
  • N-(2,3-dimethylphenyl)-1-(2-bromobenzoyl)piperidine-4-carboxamide
  • N-(2,3-dimethylphenyl)-1-(2-iodobenzoyl)piperidine-4-carboxamide

Uniqueness

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the benzoyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-6-5-9-19(15(14)2)23-20(25)16-10-12-24(13-11-16)21(26)17-7-3-4-8-18(17)22/h3-9,16H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJKLWRLHYUZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.